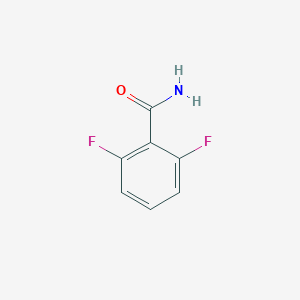

2,6-Difluorobenzamide

概述

描述

2,6-Difluorobenzamide is an organic compound with the molecular formula C7H5F2NO. It is a white crystalline solid that is primarily used as an intermediate in the synthesis of various pesticides and pharmaceuticals. This compound is particularly significant in the production of insecticidal benzoylphenyl urea derivatives and oxadiazindine derivatives, which are known for their effectiveness in pest control .

准备方法

Synthetic Routes and Reaction Conditions: 2,6-Difluorobenzamide can be synthesized through the hydrolysis of 2,6-difluorobenzonitrile. This process typically involves the use of inorganic acid or base catalysts. For instance, the hydrolysis can be carried out using sodium hydroxide at elevated temperatures and pressures . Another method involves the use of nitrile hydratase enzymes, which convert 2,6-difluorobenzonitrile to this compound under milder conditions .

Industrial Production Methods: In industrial settings, the production of this compound often employs recombinant Escherichia coli expressing nitrile hydratase from Aurantimonas manganoxydans. This biocatalytic process is optimized for parameters such as temperature, pH, substrate loading, and substrate feeding mode, resulting in high yields of this compound without by-products .

化学反应分析

Hydrolysis of 2,6-Difluorobenzonitrile

The most common synthesis route involves alkaline hydrolysis of 2,6-difluorobenzonitrile using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). This reaction proceeds under mild conditions (20–50°C, pH 8–10) to yield 2,6-difluorobenzamide with high efficiency .

Reaction Conditions and Yields

| Parameter | Value/Description | Source |

|---|---|---|

| Reactants | 2,6-Difluorobenzonitrile, NaOH, H₂O₂ | |

| Temperature | 20–50°C (ambient) or 220–300°C (autoclave) | |

| Reaction Time | 2–8 hours | |

| Yield | 91.2–99% | |

| Purity | ≥99% |

Mechanism :

-

Nucleophilic attack by hydroxide ion on the nitrile carbon.

-

Intermediate iminolic acid formation, followed by tautomerization to the amide .

Industrial Variants :

-

High-Temperature Hydrolysis : Autoclave reactions at 220–300°C reduce reaction time (3–8 hours) but require careful pH control and post-reaction salt precipitation .

Derivatization via Condensation and Acylation

This compound serves as a precursor for bioactive derivatives, particularly benzoylureas with antimicrobial properties .

Key Transformations

-

Condensation : Reacts with amines or alcohols to form urea or carbamate derivatives.

-

Thioetherification : Substitution of fluorine atoms with thiol groups under basic conditions .

Example Synthesis :

-

Antimicrobial Derivatives :

Biochemical Interactions

This compound derivatives modulate bacterial cell division by targeting FtsZ GTPase activity:

Mechanism of Action

-

FtsZ Polymerization : Derivatives stabilize FtsZ protofilaments, accelerating GTP hydrolysis and disrupting Z-ring formation .

-

Dose-Dependent Effects :

Structural Insights :

-

The 2,6-difluoro motif enhances binding to the hydrophobic interdomain cleft of FtsZ, mimicking natural GTP interactions .

Incompatibility and Decomposition

This compound reacts hazardously under extreme conditions:

Hazardous Reactions

| Condition | Reaction | Products |

|---|---|---|

| Strong acids (e.g., HCl) | Decomposition | Toxic gases (e.g., HF, CO) |

| Strong oxidizers | Oxidation | Fluorinated byproducts |

| High temperatures | Thermal degradation | Charred residues |

Safety Notes :

-

Avoid exposure to incompatible agents (acids, bases, oxidizers) .

-

Decomposition products may include respiratory irritants (e.g., HF) .

Substitution Reactions

The fluorine atoms at the 2- and 6-positions undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

Examples

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Ammonia | High pressure | 2,6-Difluorobenzonitrile | Intermediate for pesticides |

| Thiols | Basic medium | Thioether derivatives | Antimicrobial agents |

Challenges :

-

Steric hindrance from fluorine substituents slows NAS kinetics compared to non-fluorinated analogs.

Analytical Characterization

Key techniques for reaction monitoring:

科学研究应用

2,6-Difluorobenzamide has a wide range of applications in scientific research:

作用机制

The mechanism of action of 2,6-difluorobenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial cell division protein FtsZ, which is crucial for bacterial cytokinesis . The compound’s fluorine atoms enhance its binding affinity and specificity, leading to effective inhibition of the target protein . Additionally, molecular docking studies have revealed strong hydrophobic interactions and hydrogen bonding with key residues in the target protein .

相似化合物的比较

- 2,6-Difluorobenzonitrile

- 2,6-Difluoroaniline

- 2,6-Difluorobenzoic acid

- 2,6-Difluorobenzylamine

Comparison: 2,6-Difluorobenzamide is unique due to its specific functional group (amide) and its applications as an intermediate in the synthesis of insecticidal compounds. Compared to its analogs, such as 2,6-difluorobenzonitrile and 2,6-difluoroaniline, this compound is more versatile in its chemical reactivity and has broader applications in both industrial and research settings .

生物活性

2,6-Difluorobenzamide is a compound that has garnered significant attention in medicinal chemistry, particularly for its biological activities against various pathogens. This article explores its biological activity, focusing on its mechanisms of action, efficacy against bacterial strains, and relevant research findings.

Overview of this compound

This compound is a fluorinated derivative of benzamide, which enhances its pharmacological properties. The presence of fluorine atoms can influence the compound's electronic characteristics and hydrophobic interactions, making it a valuable scaffold for drug development.

The primary mechanism through which this compound exerts its biological effects is by inhibiting the bacterial protein FtsZ. FtsZ is crucial for bacterial cell division, and its inhibition can lead to bactericidal effects. Studies indicate that the difluorobenzamide motif enhances binding affinity to FtsZ due to favorable hydrophobic interactions and conformational flexibility afforded by the fluorine substituents .

Efficacy Against Bacterial Strains

Research has demonstrated that various derivatives of this compound possess potent antibacterial activity. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 0.25 - 1 |

| Staphylococcus aureus | <10 | |

| 3-chloroalkoxy derivative | Bacillus subtilis | 0.5 |

| Methicillin-resistant S. aureus | 4 | |

| Penicillin-resistant S. aureus | 8 |

These findings indicate that compounds derived from this compound are effective against both Gram-positive and Gram-negative bacteria, including resistant strains .

Case Studies

- FtsZ Inhibition Studies : A study conducted in 2017 synthesized novel derivatives of this compound and evaluated their antibacterial properties. The most promising derivatives exhibited MIC values below 1 μg/mL against Bacillus subtilis and Staphylococcus aureus, demonstrating their potential as effective antibacterial agents .

- Molecular Docking Analysis : A conformational analysis using molecular docking revealed that the fluorine atoms in this compound contribute to its non-planarity and enhance binding to the FtsZ protein's allosteric site. This interaction is crucial for the compound's inhibitory activity . The docking studies confirmed strong hydrophobic interactions between the difluoroaromatic ring and key residues in FtsZ, further validating the importance of fluorination in enhancing biological activity .

Additional Biological Activities

Beyond antibacterial properties, derivatives of this compound have shown potential in other therapeutic areas:

- Antiviral Activity : Some difluorobenzamide derivatives have demonstrated antiviral properties against various viral strains.

- Antiproliferative Effects : Research indicates that these compounds may also exhibit antiproliferative effects on cancer cell lines.

- Anti-diabetic and Anti-fungal Properties : Historical studies have reported anti-diabetic and anti-fungal activities associated with difluorobenzamide derivatives .

属性

IUPAC Name |

2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRQBXVUUXHRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073417 | |

| Record name | Benzamide, 2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18063-03-1 | |

| Record name | 2,6-Difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18063-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018063031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2,6-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 2,6-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ2RN214MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。